Cannabidivarin Quinone (CBDVQ): A Technical Overview
Cannabidivarin Quinone (CBDVQ): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarin quinone (CBDVQ) is a quinone derivative of cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. As a member of the cannabinoid quinone class, CBDVQ is of significant interest for its potential therapeutic applications, drawing parallels from its more extensively studied analogue, cannabidiol quinone (HU-331). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on CBDVQ, including its chemical properties, probable synthesis, and inferred biological activities based on related compounds. The document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Cannabinoid quinones are oxidized derivatives of cannabinoids that have garnered attention for their potent and diverse biological activities, distinct from their parent compounds. While research has predominantly focused on cannabidiol quinone (HU-331), the quinone derivative of cannabidivarin, CBDVQ, represents a novel yet under-investigated molecule. CBDV itself has shown promise for its anticonvulsant and anti-inflammatory properties. The transformation of CBDV into its quinone form is expected to significantly alter its pharmacological profile, potentially leading to new therapeutic avenues. This guide synthesizes the available information on CBDVQ and provides a theoretical framework for its study based on the broader class of cannabinoid quinones.
Chemical and Physical Properties
Limited direct experimental data is available for Cannabidivarin quinone. The following information is derived from supplier specifications and by analogy to related compounds.
| Property | Data |
| Formal Name | 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-2,5-cyclohexadiene-1,4-dione |
| CAS Number | 2442488-55-1 |
| Molecular Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.4 g/mol |
| Solubility | DMF: ~30 mg/mlDMSO: ~20 mg/mlEthanol: ~30 mg/mlPBS (pH 7.2): Insoluble |
| SMILES String | O=C(C([C@@H]1C=C(C)CC[C@H]1C(C)=C)=C2O)C=C(CCC)C2=O |
| Appearance | Expected to be a colored solid, characteristic of quinones. |
| Stability | Cannabinoid quinones are known to be susceptible to degradation, particularly in solution. DMSO solutions of the related CBDQ (HU-331) have been reported to lose 50% of their titer in 2 days at 20°C.[1] |
Synthesis
General Method for Cannabinoid Quinone Synthesis
The synthesis of cannabinoid quinones typically involves the oxidation of the corresponding parent cannabinoid. Neutral cannabinoids are susceptible to oxidative dearomatization, which can be achieved through atmospheric or chemical means to yield their quinone derivatives.[1]
Postulated Synthesis of CBDVQ
A specific, detailed protocol for the synthesis of CBDVQ has not been published. However, it can be reasonably inferred that CBDVQ is synthesized from cannabidivarin (CBDV) through an oxidation reaction. Methods used for the synthesis of the closely related cannabidiol quinone (HU-331) from cannabidiol (CBD) can serve as a template.
Experimental Protocol (Hypothetical, based on HU-331 synthesis):
-
Starting Material: High-purity cannabidivarin (CBDV).
-
Oxidizing Agent: Various oxidizing agents have been used for similar transformations, including atmospheric oxygen in the presence of a base (as in the Beam test), or more controlled chemical oxidants like Fremy's salt or iodanes (e.g., bis(trifluoroacetoxy)iodobenzene - PIFA).[1][2]
-
Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at a controlled temperature. For instance, the oxidation of CBD to HU-331 has been achieved under alkaline conditions.[1]
-
Purification: The resulting CBDVQ would be purified from the reaction mixture using chromatographic techniques, such as silica gel column chromatography, to isolate the compound of interest.
-
Characterization: The structure and purity of the synthesized CBDVQ would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Figure 1: Postulated synthesis of CBDVQ from CBDV via oxidation.
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity and mechanism of action of CBDVQ are not currently available in the scientific literature. However, based on research into other cannabinoid quinones, particularly HU-331, we can extrapolate potential activities.
Anticancer Activity
Cannabinoid quinones have demonstrated significant cytotoxic properties against various cancer cell lines.[3][4][5]
-
Topoisomerase II Inhibition: HU-331 is a potent inhibitor of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[3][4][5] Unlike many other quinone-based anticancer drugs, HU-331 inhibits the catalytic activity of the enzyme without causing DNA strand breaks, a mechanism that may contribute to its lower toxicity profile.[5] It is plausible that CBDVQ shares this mechanism of action.
-
Apoptosis and Antiangiogenesis: HU-331 has been shown to induce apoptosis in endothelial cells and exhibits antiangiogenic properties, which are critical for preventing tumor growth and metastasis.[5][6]
Neuroprotective Effects
Some cannabinoid quinone derivatives have been investigated for their neuroprotective potential. For instance, VCE-003.2, a derivative of cannabigerol-quinone, has shown protective effects in models of Parkinson's and Huntington's disease.[4] This suggests that CBDVQ could also possess neuroprotective properties, although this remains to be experimentally verified.
Receptor Interactions
The introduction of the p-quinone moiety to the cannabinoid structure generally leads to a loss of affinity for the classical cannabinoid receptors, CB1 and CB2.[4] This suggests that the biological effects of CBDVQ are likely independent of these receptors. Some cannabinoid quinones have been shown to interact with other receptors, such as the peroxisome proliferator-activated receptor-gamma (PPARγ).[4]
Figure 2: Inferred mechanism of anticancer action for CBDVQ.
Experimental Protocols for Future Research
To elucidate the specific properties of CBDVQ, the following experimental workflows are proposed.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of CBDVQ on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., breast, colon, lung) in appropriate media and conditions.
-
Treatment: Treat cells with a range of concentrations of CBDVQ for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to quantify the cytotoxic potency of CBDVQ.
Topoisomerase II Inhibition Assay
Objective: To investigate whether CBDVQ inhibits the activity of topoisomerase II.
Methodology:
-
Enzyme and Substrate: Use purified human topoisomerase IIα and a suitable DNA substrate (e.g., supercoiled plasmid DNA).
-
Inhibition Assay: Incubate the enzyme and DNA with varying concentrations of CBDVQ.
-
Analysis: Analyze the DNA topology changes (relaxation of supercoiled DNA) using agarose gel electrophoresis. A reduction in the conversion of supercoiled to relaxed DNA indicates enzyme inhibition.
Figure 3: Proposed experimental workflow for the evaluation of CBDVQ.
Conclusion and Future Directions
Cannabidivarin quinone (CBDVQ) is a largely unexplored derivative of cannabidivarin. Based on the well-documented activities of the related compound HU-331, CBDVQ holds potential as a therapeutic agent, particularly in the field of oncology. Its inferred mechanism of action as a topoisomerase II inhibitor with a potentially favorable safety profile makes it an attractive candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of CBDVQ, followed by a systematic evaluation of its biological activities. In vitro studies are necessary to confirm its cytotoxicity against a panel of cancer cell lines and to elucidate its precise mechanism of action. Subsequent in vivo studies in animal models will be crucial to assess its efficacy, toxicity, and pharmacokinetic profile. The exploration of CBDVQ and other less-common cannabinoid quinones could unveil novel therapeutic strategies for a range of diseases.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoid Quinones-A Review and Novel Observations. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 4. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
